
5-Bromo-2,3-difluorobenzonitrile
描述
5-Bromo-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring, which imparts unique chemical properties.
生化分析
Biochemical Properties
5-Bromo-2,3-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the CYP1A2 enzyme . This interaction can affect the metabolism of other compounds that are substrates of CYP1A2. Additionally, this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying enzyme inhibition and drug metabolism.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, potentially altering the expression of genes involved in these pathways . Furthermore, its ability to permeate the blood-brain barrier suggests that it can affect neuronal cells and potentially influence neurological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the enzyme from metabolizing its substrates . This inhibition can lead to an accumulation of substrates in the body, affecting various metabolic processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at ambient temperature and can be stored under these conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, resulting in long-term changes in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit CYP1A2 without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2 . By inhibiting this enzyme, it can alter the metabolic flux of other compounds that are substrates of CYP1A2. This can lead to changes in metabolite levels and affect overall cellular metabolism. Additionally, its interaction with other enzymes and cofactors may further influence metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This suggests that it can be effectively transported to different tissues, including the brain. The compound may interact with transporters or binding proteins that facilitate its distribution and localization within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is primarily found. This localization can influence its inhibitory effects on the enzyme and subsequent cellular processes.
准备方法
The synthesis of 5-Bromo-2,3-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 5-amino-2,3-difluorobenzonitrile with copper bromide in acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated through filtration and purification processes. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.
化学反应分析
5-Bromo-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, it can be reduced to form corresponding amines.
Coupling Reactions: It participates in coupling reactions such as the Buchwald-Hartwig amination to form complex organic molecules.
科学研究应用
5-Bromo-2,3-difluorobenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
作用机制
The mechanism of action of 5-Bromo-2,3-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .
相似化合物的比较
5-Bromo-2,3-difluorobenzonitrile can be compared with other similar compounds such as:
5-Bromo-2-fluorobenzonitrile: This compound lacks one fluorine atom compared to this compound, which affects its reactivity and applications.
2,3-Difluorobenzonitrile: This compound lacks the bromine atom, making it less versatile in certain chemical reactions.
4-Bromo-2,6-difluorobenzonitrile: This isomer has different substitution patterns, leading to variations in its chemical properties and applications.
属性
IUPAC Name |
5-bromo-2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIFQUWYTZTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732388 | |
| Record name | 5-Bromo-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105665-42-6 | |
| Record name | 5-Bromo-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


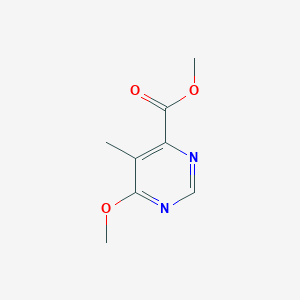
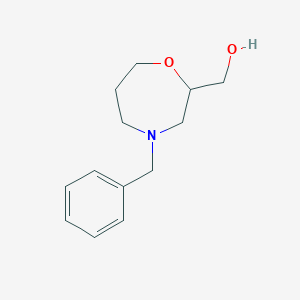
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
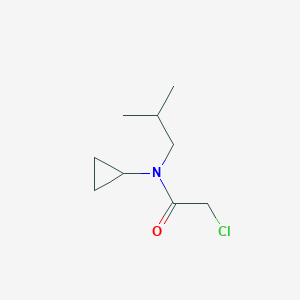
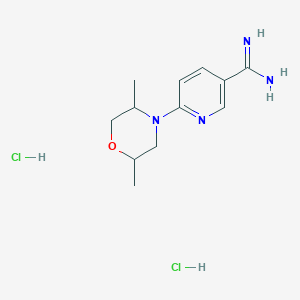


![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
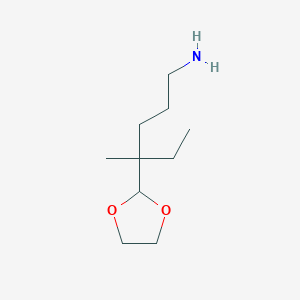


![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
